6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
CAS No.: 895964-96-2
Cat. No.: VC6209978
Molecular Formula: C17H12ClNO3
Molecular Weight: 313.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895964-96-2 |
|---|---|
| Molecular Formula | C17H12ClNO3 |
| Molecular Weight | 313.74 |
| IUPAC Name | 6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C17H12ClNO3/c1-22-16-5-3-2-4-11(16)15-9-13(17(20)21)12-8-10(18)6-7-14(12)19-15/h2-9H,1H3,(H,20,21) |
| Standard InChI Key | DJOFGJZYTDFRFZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, reflects its intricate architecture. Key structural features include:
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A quinoline backbone substituted with chlorine at position 6.
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A 2-methoxyphenyl group at position 2.
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A carboxylic acid group at position 4.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₂ClNO₃ | |
| Molecular Weight | 313.74 g/mol | |
| XLogP3 | 4 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Topological Polar Surface Area | 59.4 Ų |
The XLogP3 value of 4 indicates moderate lipophilicity, suggesting favorable membrane permeability . The carboxylic acid group enhances solubility in polar solvents, though experimental solubility data remain limited .
Synthesis and Structural Optimization
While detailed synthetic protocols are proprietary, general strategies for analogous quinoline derivatives involve:
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Friedländer annulation: Condensation of 2-aminobenzophenones with ketones to form the quinoline core.
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Electrophilic substitution: Introduction of chlorine at position 6 using chlorinating agents like SOCl₂.
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Suzuki coupling: Attachment of the 2-methoxyphenyl group via palladium-catalyzed cross-coupling .
The carboxylic acid group is typically introduced through hydrolysis of ester precursors under basic conditions . Computational models predict that the 2-methoxyphenyl group enhances steric bulk, potentially improving target binding specificity .
Biological Activities and Mechanisms
Antimicrobial Activity
Quinoline derivatives are renowned for their antimicrobial properties. The chloro and methoxy substituents in this compound likely disrupt bacterial DNA gyrase or topoisomerase IV, enzymes critical for DNA replication . Preliminary assays against Staphylococcus aureus and Escherichia coli show minimum inhibitory concentrations (MICs) comparable to ciprofloxacin, though full datasets are unpublished.
Pharmacological Applications and Challenges
| Application | Mechanism | Current Status |
|---|---|---|
| Bacterial infections | DNA gyrase inhibition | Preclinical research |
| Oncology | Topoisomerase II inhibition | In vitro validation |
| Inflammatory diseases | COX-2 suppression (hypothesized) | Theoretical |
Despite promising activity, challenges include:
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Poor bioavailability: The carboxylic acid group may limit gastrointestinal absorption.
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Metabolic instability: Predicted glucuronidation of the phenolic moiety .
Prodrug strategies, such as esterification of the carboxylic acid, are under investigation to enhance pharmacokinetics .
| Supplier | Catalog Number | Purity | Price (500 mg) |
|---|---|---|---|
| Matrix Scientific | MAT161067031 | >95% | $1,278.60 |
| Amerigo Scientific | 214373 | Not specified | Quote-based |
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